2-(Methoxymethyl)pyrrolidine-2-carboxylic acid
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Overview
Description
2-(Methoxymethyl)pyrrolidine-2-carboxylic acid is a chiral compound that has garnered significant interest in the field of organic chemistry. This compound is notable for its role as an intermediate in the synthesis of various pharmaceuticals and its utility in asymmetric synthesis due to its chiral nature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methoxymethyl)pyrrolidine-2-carboxylic acid typically involves the reaction of pyrrolidine derivatives with methoxymethylating agents. One common method includes the use of tert-butoxycarbonyl (Boc) protected pyrrolidine, which undergoes methoxymethylation followed by deprotection to yield the desired compound .
Industrial Production Methods: On an industrial scale, the production of this compound involves optimized reaction conditions to maximize yield and purity. This includes the use of specific solvents and catalysts to facilitate the reaction and subsequent purification steps such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 2-(Methoxymethyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or potassium tert-butoxide in tetrahydrofuran (THF).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
2-(Methoxymethyl)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.
Biology: Studied for its potential role in enzyme inhibition and as a building block for bioactive compounds.
Medicine: Serves as an intermediate in the synthesis of antiviral drugs and other pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Methoxymethyl)pyrrolidine-2-carboxylic acid involves its interaction with various molecular targets. In asymmetric synthesis, it acts as a chiral auxiliary, facilitating the formation of enantiomerically pure compounds by transferring its chirality to the substrate. This process often involves the formation of intermediates that stabilize the transition state, leading to high stereoselectivity .
Comparison with Similar Compounds
Proline: Another chiral pyrrolidine derivative used in asymmetric synthesis.
Prolinol: A derivative of proline with similar applications in chiral synthesis.
Pyrrolidine-2,5-dione: Used in drug discovery for its versatile scaffold.
Uniqueness: 2-(Methoxymethyl)pyrrolidine-2-carboxylic acid is unique due to its specific methoxymethyl group, which provides distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of complex molecules where precise control over stereochemistry is required .
Properties
IUPAC Name |
2-(methoxymethyl)pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-11-5-7(6(9)10)3-2-4-8-7/h8H,2-5H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUQIHHCEASFDHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCCN1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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